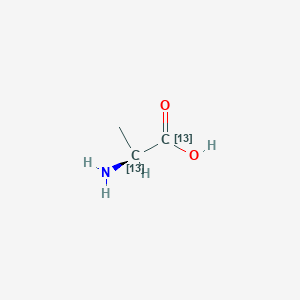

(2S)-2-amino(1,2-13C2)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-2-amino(1,2-13C2)propanoic acid: is a labeled variant of the naturally occurring amino acid, alanine. This compound is isotopically enriched with carbon-13 at the first and second carbon positions. It is used extensively in scientific research, particularly in studies involving metabolic pathways and protein structure analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino(1,2-13C2)propanoic acid typically involves the incorporation of carbon-13 isotopes into the precursor molecules. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. The isotopically labeled aldehyde can be prepared using carbon-13 labeled reagents.

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms that incorporate carbon-13 into their metabolic pathways. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2S)-2-amino(1,2-13C2)propanoic acid can undergo oxidation to form pyruvate.

Reduction: It can be reduced to form alaninol.

Substitution: The amino group can be substituted with other functional groups through various chemical reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Pyruvate

Reduction: Alaninol

Substitution: Various substituted alanine derivatives

Scientific Research Applications

Chemistry: (2S)-2-amino(1,2-13C2)propanoic acid is used in NMR spectroscopy to study the structure and dynamics of proteins and peptides. The carbon-13 labeling provides detailed information about the molecular environment and interactions.

Biology: In biological research, this compound is used to trace metabolic pathways and understand the biosynthesis of proteins. It helps in studying enzyme mechanisms and metabolic flux analysis.

Medicine: In medical research, this compound is used in metabolic studies to understand diseases related to amino acid metabolism. It is also used in the development of diagnostic tools and therapeutic agents.

Industry: Industrially, this compound is used in the production of labeled pharmaceuticals and as a standard in analytical chemistry for quality control and calibration purposes.

Mechanism of Action

The mechanism of action of (2S)-2-amino(1,2-13C2)propanoic acid involves its incorporation into proteins and metabolic pathways. The carbon-13 labeling allows for the tracking of the compound through various biochemical processes. It interacts with enzymes and other proteins, providing insights into their function and structure.

Comparison with Similar Compounds

(2S)-2-amino(1-13C)propanoic acid: Labeled with carbon-13 at the first carbon position.

(2S)-2-amino(2-13C)propanoic acid: Labeled with carbon-13 at the second carbon position.

(2S)-2-amino(1,2-13C2)butanoic acid: A similar compound with an additional carbon in the backbone.

Uniqueness: (2S)-2-amino(1,2-13C2)propanoic acid is unique due to its dual carbon-13 labeling, which provides more detailed information in NMR studies compared to singly labeled compounds. This dual labeling enhances the resolution and accuracy of metabolic and structural studies.

Properties

Molecular Formula |

C3H7NO2 |

|---|---|

Molecular Weight |

91.079 g/mol |

IUPAC Name |

(2S)-2-amino(1,2-13C2)propanoic acid |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i2+1,3+1 |

InChI Key |

QNAYBMKLOCPYGJ-PIJHRLDMSA-N |

Isomeric SMILES |

C[13C@@H]([13C](=O)O)N |

Canonical SMILES |

CC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-7-{[(3r,4r)-3-Hydroxy-4-(Hydroxymethyl)pyrrolidin-1-Yl]methyl}-3,5-Dihydro-4h-Pyrrolo[3,2-D]pyrimidin-4-One](/img/structure/B12953190.png)

![2-(3-acetylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953194.png)

![Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate](/img/structure/B12953199.png)

![Rel-5-benzyl 1-ethyl (1S,3R)-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B12953224.png)

![(2S,3R,4R,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one](/img/structure/B12953237.png)